

In-Depth Technical Guide: Electrophysiological Characterization of GoSlo-SR-5-69

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophysiological properties and characterization of **GoSlo-SR-5-69**, a potent activator of large-conductance Ca^{2+} -activated K^{+} (BK) channels. The information presented herein is compiled from foundational research to facilitate further investigation and application in drug discovery and development.

Core Electrophysiological Profile

GoSlo-SR-5-69 is a member of the GoSlo-SR family of compounds, designed as potent openers of BK channels. Its primary mechanism of action is to shift the voltage required for half-maximal activation ($V^{1}/_{2}$) to more negative potentials, thereby increasing the channel's open probability at physiological membrane potentials.

Quantitative Electrophysiological Data

The following tables summarize the key quantitative data for **GoSlo-SR-5-69** and related compounds from the GoSlo-SR series, as characterized in rabbit bladder smooth muscle cells.



Parameter	Value	Notes
EC50	251 nM[1][2][3][4][5]	Concentration for half-maximal activation.
ΔV½ at 1 μM	> -100 mV[1][4][5]	Shift in the voltage for half- maximal activation.
ΔV1/2	-104 mV[2][3]	
ΔV½ at 1 μM	-113 ± 10 mV[6]	_

Table 1: Key Electrophysiological Parameters of GoSlo-SR-5-69

Compound Series	Ring D Size	ΔV½ (mV)
Anilinoanthraquinone	Cyclopentane	-24 ± 6[1][4][5]
Anilinoanthraquinone	Cyclohexane	-54 ± 8[1][4][5]
Anilinoanthraquinone	Cycloheptane	-61 ± 6[1][4][5]
Anilinoanthraquinone	Cyclooctane	-106 ± 6[1][4][5]
GoSlo-SR-5-69	Tetrahydro-2-naphthalene	> -100[1][4][5]

Table 2: Structure-Activity Relationship of GoSlo-SR Compounds on BK Channel Activation

Experimental Protocols

The characterization of **GoSlo-SR-5-69** was primarily conducted using the excised, inside-out patch-clamp technique on rabbit bladder smooth muscle cells.[1][4][5][7]

Cell Preparation

- Isolation: Rabbit bladder smooth muscle cells (RBSMC) were isolated by enzymatic digestion.[6]
- Plating: The isolated cells were plated in 35mm Petri dishes for subsequent electrophysiological recording.[6]

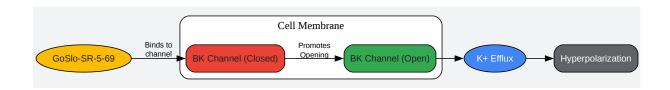


Patch-Clamp Electrophysiology

- Configuration: Excised, inside-out patch configuration.[1][5][7]
- Temperature: Experiments were performed at 37°C.[6]
- Solutions: Symmetrical K⁺ solutions (pH 7.2) were used.[6]
 - Pipette (External) and Bath (Internal) Solution: 140 mM KCl, 10 mM Glucose, 10 mM HEPES.[6]
 - ∘ Ca²⁺ Buffering: 1mM EGTA for [Ca²⁺] ≤ 100 nM or 1 mM HEDTA for [Ca²⁺] > 300 nM.[6]
- Voltage Protocol:
 - The membrane patch was held at a holding potential of –60 mV.[6]
 - BK channel currents were evoked using voltage ramps of 100 mV sec⁻¹.[6]
- Data Acquisition: Data was acquired using standard patch-clamp amplifiers and data acquisition software.

Signaling Pathway and Mechanism of Action

GoSlo-SR-5-69 acts as a direct activator of BK channels. It binds to the channel protein, inducing a conformational change that favors the open state. This is reflected by a significant leftward shift in the voltage-activation curve, meaning the channel can be opened at more negative membrane potentials for a given intracellular Ca²⁺ concentration.



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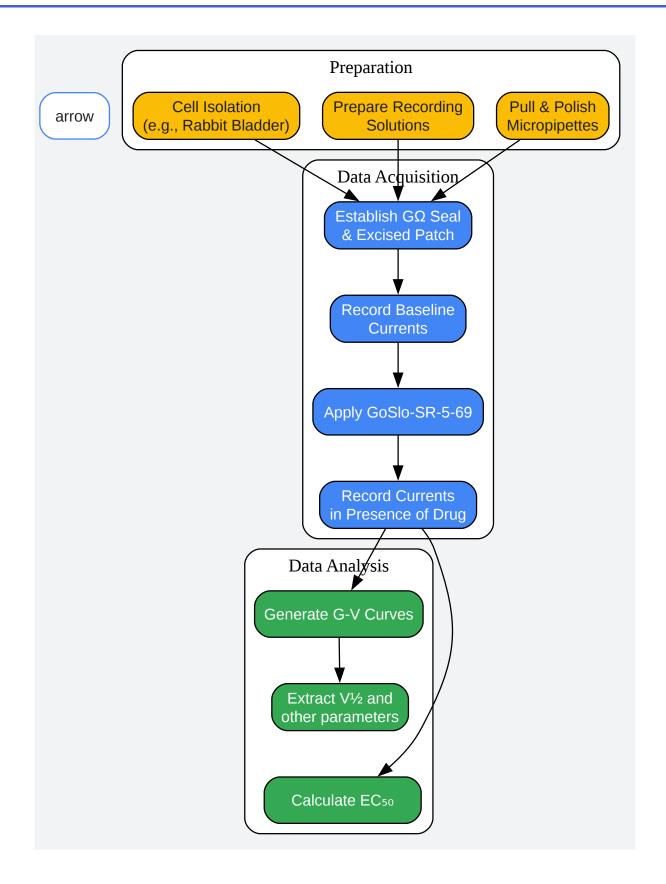


Direct activation of BK channels by GoSlo-SR-5-69.

Experimental Workflow

The following diagram illustrates the typical workflow for characterizing the electrophysiological effects of a compound like **GoSlo-SR-5-69** on ion channels.





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Workflow for electrophysiological characterization.



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